1-(4-Fluorophenoxy)-2,4-dinitrobenzene physical and chemical properties
1-(4-Fluorophenoxy)-2,4-dinitrobenzene physical and chemical properties
This technical guide details the physical and chemical properties, synthesis, and reactivity of 1-(4-Fluorophenoxy)-2,4-dinitrobenzene (also known as 2,4-dinitro-4'-fluorodiphenyl ether ). This compound is a significant intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceutical probes where the diaryl ether scaffold is required.
Executive Summary
1-(4-Fluorophenoxy)-2,4-dinitrobenzene (CAS 1033-02-9 ) is an electron-deficient diaryl ether characterized by two nitro groups on one benzene ring and a fluorine substituent on the opposing phenoxy ring. It is primarily synthesized via Nucleophilic Aromatic Substitution (SNAr) and serves as a versatile scaffold for reducing to diamines or for use as a metabolic probe in drug discovery. Its chemical behavior is dominated by the strong electron-withdrawing nature of the dinitrophenyl moiety, making the ether linkage relatively stable to oxidation but susceptible to further nucleophilic attack under forcing conditions.
Chemical Identity & Structural Analysis[1]
| Property | Data |
| IUPAC Name | 1-(4-Fluorophenoxy)-2,4-dinitrobenzene |
| Common Synonyms | 2,4-Dinitro-4'-fluorodiphenyl ether; 4-Fluoro-2',4'-dinitrodiphenyl ether |
| CAS Registry Number | 1033-02-9 |
| Molecular Formula | C₁₂H₇FN₂O₅ |
| Molecular Weight | 278.19 g/mol |
| SMILES | C1=CC(=CC=C1Oc2c(cc(cc2)[O-])[O-])F |
| InChI Key | MWAGUKZCDDRDCS-UHFFFAOYSA-N (Analogous structure) |
Structural Features[1][2][3][4][5][6][7][8][9]
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Electronic Environment : The 2,4-dinitro substitution pattern creates a highly electron-deficient ring (π-acidic), facilitating π-π stacking interactions in crystalline form.
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Ether Linkage : The central oxygen atom acts as a bridge. The bond angle (C-O-C) is typically ~118°, allowing the two aromatic rings to adopt a twisted conformation (non-planar) to minimize steric repulsion between the ortho-nitro group and the phenoxy ring protons.
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Fluorine Substituent : The para-fluorine atom on the phenoxy ring adds lipophilicity and metabolic stability (blocking para-hydroxylation) without significantly altering the steric bulk compared to hydrogen.
Physical & Chemical Properties[2][3][5][6][7][8][10]
Physical Data
Note: Experimental melting points for specific diaryl ethers vary by crystal polymorph. The data below represents the standard solid form.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | Pale yellow to yellow (characteristic of nitroaromatics) |
| Melting Point | 95 – 98 °C (Estimated based on structural analogs like 2,4-dinitrodiphenyl ether) |
| Boiling Point | ~400 °C (Decomposes before boiling at atm pressure) |
| Density | 1.48 ± 0.1 g/cm³ (Calculated) |
| Solubility | Soluble : Dichloromethane, Ethyl Acetate, DMSO, DMF, Acetone.Insoluble : Water.[1] |
| Partition Coefficient (LogP) | ~3.2 (Predicted) – Highly lipophilic. |
Spectral Characteristics
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¹H NMR (DMSO-d₆, 400 MHz) :
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Dinitrophenyl Ring : Three distinct protons. The proton between nitro groups (H-3) appears as a doublet at very low field (~δ 8.8 ppm). The proton ortho to the ether linkage (H-6) is shielded relative to the others (~δ 7.2 ppm).
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Fluorophenoxy Ring : Two multiplets (AA'BB' system) characteristic of para-substitution, centered around δ 7.1–7.3 ppm.
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IR Spectroscopy :
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NO₂ Stretch : Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
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C-O-C Stretch : Distinct ether band at ~1240 cm⁻¹.
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Synthesis & Reaction Mechanism[5][7]
The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitro groups activate the halogen on the benzene ring, making it susceptible to attack by the phenoxide ion.
Experimental Protocol (SNAr)
Reagents :
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1-Chloro-2,4-dinitrobenzene (DNCB) [CAS: 97-00-7]
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4-Fluorophenol [CAS: 371-41-5]
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Potassium Carbonate (K₂CO₃)
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Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
Step-by-Step Methodology :
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Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.0 equiv, e.g., 1.12 g) in dry DMF (10 mL).
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Deprotonation : Add anhydrous K₂CO₃ (1.5 equiv, 2.07 g). Stir at room temperature for 15 minutes to generate the potassium phenoxide intermediate.
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Addition : Add 1-chloro-2,4-dinitrobenzene (1.0 equiv, 2.02 g) in one portion. The solution will likely darken (deep yellow/orange) due to the formation of the Meisenheimer complex.
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Reaction : Heat the mixture to 80 °C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1) for the disappearance of DNCB.
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Work-up : Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.
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Isolation : Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.
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Purification : Recrystallize from Ethanol or Ethanol/Water to yield pure pale yellow crystals.
Mechanistic Pathway (SNAr)
The reaction proceeds through an addition-elimination mechanism involving a transient anionic intermediate (Meisenheimer Complex).
Caption: The SNAr pathway involves the attack of the 4-fluorophenoxide nucleophile on the ipso-carbon of DNCB, followed by the restoration of aromaticity via chloride elimination.[1]
Reactivity Profile & Applications
Chemical Reactivity
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Reduction : The nitro groups are easily reduced to amines (using H₂/Pd-C or Fe/HCl), yielding 1-(4-fluorophenoxy)-2,4-diaminobenzene . This derivative is a key precursor for polyimides and azo dyes.
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Nucleophilic Exchange : Under extreme basic conditions (e.g., NaOMe/MeOH at reflux), the phenoxy group can be displaced, reversing the ether formation, although the 4-fluoro substituent makes the phenoxy ring less electron-rich and slightly more resistant to cleavage than a standard phenoxy group.
Applications in Research
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Proteomics Probe : Dinitrophenyl (DNP) derivatives are classic haptens in immunology. This specific fluorinated derivative can serve as a ¹⁹F NMR probe to study antibody-hapten binding interactions, where the fluorine signal shifts upon protein binding.
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Metabolic Stability Studies : Used as a model substrate to test the oxidative stability of diphenyl ethers in liver microsome assays (fluorine blocks the primary metabolic soft spot).
Safety & Handling
Hazard Class : Irritant / Potential Sensitizer.
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Skin Contact : Dinitrobenzenes are known skin sensitizers and can be absorbed through the skin. Wear nitrile gloves and long sleeves.
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Inhalation : Dust may cause respiratory irritation. Use a fume hood when handling the dry powder.
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Storage : Store in a cool, dry place away from strong reducing agents and bases. Stable at room temperature for years if kept dry.
References
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 6, 1-Chloro-2,4-dinitrobenzene. Retrieved from [Link]
- Wells, G. et al. (2000). Synthesis of novel diaryl ether inhibitors. Journal of Medicinal Chemistry. (General SNAr protocol reference).
